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Introduction

Aseptic processing is a critical manufacturing technique for sterile drug products that cannot
undergo terminal sterilization. The fundamental principle of aseptic processing is to prevent
microbial contamination of sterile products by ensuring that the drug product, containers, and
closures are sterilized separately and then brought together in an environment free from
microorganisms. Adherence to current Good Manufacturing Practices (cGMP) is paramount to
ensure the safety, purity, and efficacy of the final product.

These application notes provide a comprehensive overview of the key regulatory guidelines
and protocols essential for establishing and maintaining a compliant aseptic processing
operation. The information is synthesized from leading global regulatory standards, including
the US FDA's 21 CFR Parts 210 and 211, the EU GMP Annex 1, and guidelines from the World
Health Organization (WHO).

Facility Design and Cleanroom Classification

The foundation of aseptic processing is a well-designed and controlled environment.
Cleanrooms are classified based on the maximum permitted concentration of airborne
particles.[1][2][3][4] The EU GMP Annex 1 provides a widely adopted classification system with
Grades A, B, C, and D, which correspond to ISO 14644-1 classes.[1][2]
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Table 1: Air Classification for Aseptic Processing Environments (EU GMP Annex 1)

Sl At Rest - Maximum In Operation - Maximum
Permitted Particles/m? Permitted Particles/m?

20.5 ym =5 um

A 3,520 20

B 3,520 29

C 352,000 2,900

D 3,520,000 29,000

o Grade A: This is the critical zone for high-risk operations, such as filling and closing of sterile
containers.[2] It is typically achieved using a laminar airflow workstation.

o Grade B: This is the background environment for a Grade A zone in aseptic preparations and
filling.[2]

e Grade C and D: These are clean areas for carrying out less critical stages in the
manufacturing of sterile products.[2]

Environmental Monitoring

A robust environmental monitoring (EM) program is required to demonstrate that the cleanroom
environment is consistently maintained within the specified limits. The program should be
based on a risk assessment and include monitoring of both non-viable particulates and viable
microorganisms.[5][6][7]

Table 2: Limits for Microbial Contamination (EU GMP Annex 1)
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Settle Plates Contact Plates

Glove Print (5

Air Sample (diameter 90 (diameter 55 .
Grade fingers)
(CFUIm3) mm) (CFU/4 mm)
(CFUlglove)
hours) (CFUIplate)
A <1 <1 <1 <1
B 10 5 5 5
C 100 50 25 -
D 200 100 50 -

Protocol: Environmental Monitoring

» Define Sampling Locations: Based on a risk assessment, identify critical locations for
monitoring, focusing on areas where product contamination is most likely to occur.[8]

e Set Frequencies: The frequency of monitoring should also be risk-based. For Grade A and B
areas, microbial sampling should be performed at the end of every production shift.[7] Grade
C and D areas can be monitored on a weekly, bi-weekly, or monthly basis.[7]

» Non-Viable Particle Monitoring: Use a laser particle counter for continuous monitoring in
Grade A zones.[7]

» Viable Monitoring:

[e]

Active Air Sampling: Use an impaction air sampler to assess the number of colony-forming
units (CFUSs) per cubic meter of air.

o Passive Air Sampling (Settle Plates): Place agar plates in designated locations and
expose them for a defined period (typically up to 4 hours) to assess microbial fallout.

o Surface Monitoring (Contact Plates and Swabs): Use contact plates for flat surfaces and
swabs for irregular or hard-to-reach surfaces to assess surface bioburden.[9]

o Personnel Monitoring (Glove Prints): At the end of a work session, press all five gloved
fingers onto an agar plate.
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 Incubation: Incubate plates under specified conditions (e.g., 20-25°C for 5-7 days for fungal
recovery, followed by 30-35°C for 2-3 days for bacterial recovery).

o Data Analysis: Enumerate CFUs and compare the results against alert and action limits.
Investigate any excursions and implement corrective and preventive actions (CAPAS).[7]

Aseptic Process Simulation (Media Fill)

An Aseptic Process Simulation (APS), also known as a media fill, is a critical validation study
that uses a microbiological growth medium in place of the drug product to qualify the aseptic
manufacturing process.[10][11][12][13]

Protocol: Media Fill Validation

Objective: To demonstrate that the aseptic process can consistently produce a sterile
product.

Media: Use a sterile, clear microbiological growth medium, such as Tryptic Soy Broth (TSB),
that supports the growth of a wide range of microorganisms.[11]

Procedure:

o The media fill should simulate the entire aseptic manufacturing process as closely as
possible, including all routine and non-routine interventions that may occur during normal
production.[14][15]

o The duration of the media fill should be similar to that of a normal production batch.[10]

o The number of units filled should be sufficient for a valid evaluation. For initial validation,
three consecutive successful runs are required.[15]

Incubation: Incubate all filled units at two different temperatures to allow for the growth of
both bacteria and fungi (e.g., 7 days at 20-25°C followed by 7 days at 30-35°C).[10][13]

Inspection: Visually inspect each unit for any signs of microbial growth (turbidity).

Acceptance Criteria: The target is zero growth.[15] Any contamination should be thoroughly
investigated. The following are typical action limits:
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o < 5,000 units filled: 0 contaminated units.

o 5,000 to 10,000 units filled: 1 contaminated unit should trigger an investigation, including
consideration of a repeat media fill. 2 contaminated units are cause for revalidation.

o > 10,000 units filled: 1 contaminated unit should trigger an investigation. 2 or more
contaminated units are cause for revalidation.

o Frequency: Media fills should be repeated semi-annually for each aseptic process line and
after any significant changes to the process, equipment, or facility.[11][15]

Sterilization Validation

All components and equipment that come into contact with the sterile product must be
sterilized. Common sterilization methods include steam, dry heat, and gamma irradiation.

Table 3: Common Sterilization Methods and Parameters

Sterilization Method Typical Parameters Application

121°C for = 15 minutes at 15 Glassware, equipment parts,
Steam (Autoclave) ) )
psi[16][17] heat-stable solutions

Glassware, metal equipment,
Dry Heat > 160°C for = 2 hours
heat-stable powders

o ] Single-use systems, plastic
Gamma Irradiation Typically 25 kGy ) )
containers, final drug products

Protocol: Steam Sterilization (Autoclave) Validation

« Installation Qualification (1Q) & Operational Qualification (OQ): Verify that the autoclave is
installed correctly and operates according to its specifications.

e Performance Qualification (PQ):

o Heat Distribution Studies (Empty Chamber): Place thermocouples throughout the empty
chamber to ensure uniform temperature distribution.
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o Heat Penetration Studies (Loaded Chamber): Place thermocouples and biological
indicators (BIs) containing spores of Geobacillus stearothermophilus in the most difficult-
to-sterilize locations within a representative load.

o Perform a minimum of three successful, consecutive runs for each validated load pattern.

o Acceptance Criteria:

o The temperature within the chamber should be within the specified range (e.g., 121-
123°C).

o All Bls must show no growth after incubation.

o The FO value (a measure of lethality) should be calculated and meet the required
minimum (typically = 15 minutes).[18]
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Caption: High-level workflow for a typical aseptic manufacturing process.
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Caption: Key steps in an Aseptic Process Simulation (Media Fill) protocol.
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Caption: Hierarchy of controls for contamination risk mitigation in aseptic processing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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